(2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide” is a compound containing a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a hydroxy group (an -OH group), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). These functional groups suggest that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl-containing compound with a compound containing the amide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzene ring substituted with a hydroxy group and an amide group. The “2E” in the name suggests the presence of a carbon-carbon double bond in the E (trans) configuration .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. The phenyl group might undergo electrophilic aromatic substitution reactions, the hydroxy group might participate in condensation reactions, and the amide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the hydroxy and amide groups might increase the compound’s solubility in water .Scientific Research Applications
Crystallographic Studies and Anticonvulsant Activity
- Anticonvulsant Activity : A study on cinnamamide derivatives, including compounds similar to "(2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide," explored their crystal structures and screened them for anticonvulsant activities. These compounds were found to possess structures beneficial for anticonvulsant properties, with specific configurations suggested to improve interactions with molecular targets for anticonvulsant activity (Żesławska et al., 2017).
Anti-inflammatory and Antimicrobial Potential
- Anti-Inflammatory Potential : Research into N-arylcinnamamide derivatives has shown significant anti-inflammatory effects, with certain derivatives outperforming the parental cinnamic acid in attenuating lipopolysaccharide-induced NF-κB activation. This suggests a promising avenue for developing new anti-inflammatory agents from cinnamamide derivatives (Hošek et al., 2019).
Antimalarial Activity
- Antimalarial Activity : A series of N-phenyl-substituted cinnamanilides demonstrated significant antimalarial activity against the chloroquine-sensitive strain of P. falciparum, with certain derivatives showing efficacy comparable to chloroquine. This highlights the potential of these compounds in antimalarial therapy (Kos et al., 2022).
Broader Biological Activities
- Monoamine Oxidase Inhibition : Anilide derivatives, including structures similar to "this compound," have been evaluated as inhibitors of monoamine oxidase, showing potent and selective inhibition of MAO-B. This suggests potential applications in treating neurological disorders (Legoabe et al., 2011).
- Biological Activities and ADMET-Related Properties : Research on novel ring-substituted N-arylcinnamanilides showed promising antimicrobial activity against MRSA and Mycobacterium tuberculosis, as well as anti-inflammatory potential. This comprehensive analysis suggests the versatility of cinnamamide derivatives in developing new therapeutic agents (Kos et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide involves the condensation of 3-hydroxybenzaldehyde with phenylacetic acid, followed by reduction of the resulting Schiff base to form the target compound.", "Starting Materials": [ "3-hydroxybenzaldehyde", "phenylacetic acid", "sodium triacetoxyborohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde with phenylacetic acid in the presence of acetic acid and ethanol to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium triacetoxyborohydride in ethanol to form the target compound." ] } | |
CAS No. |
616227-75-9 |
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.